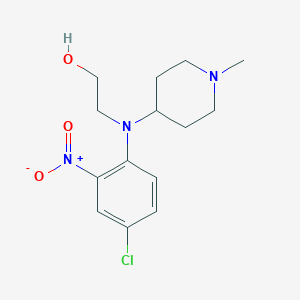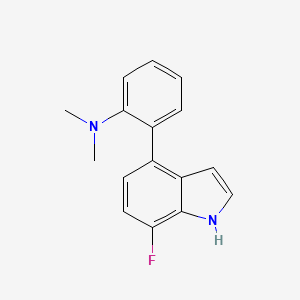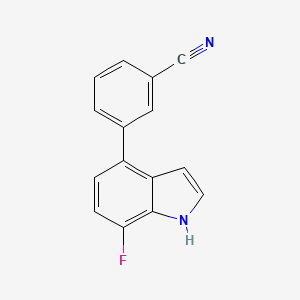![molecular formula C12H11F3N4O3 B6982567 2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B6982567.png)
2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate is a complex organic compound characterized by its trifluoroethyl group and pyrazolyl-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl-pyridine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-keto ester. The trifluoroethyl group is then introduced using trifluoroethanol in the presence of a coupling reagent such as carbonyldiimidazole (CDI).
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
N-oxide Derivatives: Resulting from the oxidation of the pyridine nitrogen.
Hydroxyl Derivatives: Formed by the reduction of the carbonyl group.
Substituted Derivatives: Various functional groups can replace the trifluoroethyl group.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in having a trifluoroethyl group but differs in the presence of a methacrylate moiety.
2,2,2-Trifluoroethyl methyl ether: Contains a trifluoroethyl group but lacks the pyrazolyl-pyridine structure.
Uniqueness: The presence of the pyrazolyl-pyridine structure in this compound sets it apart from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of 2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate in various scientific fields. Its unique structure and diverse applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3/c1-7-4-10(20)19(18-7)9-3-2-8(5-16-9)17-11(21)22-6-12(13,14)15/h2-3,5H,4,6H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPXUHWDCCHJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[6-(2-hydroxyethylamino)-2-phenylpyrimidin-4-yl]-methylamino]-N-methylpropanamide](/img/structure/B6982492.png)
![[1-[6-(Methylamino)pyrimidin-4-yl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B6982513.png)
![2-N-[(2,4-dimethoxyphenyl)methyl]-2-N,6-dimethylpyrimidine-2,4-diamine](/img/structure/B6982518.png)
![3-(2-Hydroxyethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)quinazolin-4-one](/img/structure/B6982523.png)
![3-(2-hydroxyethyl)-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]quinazolin-4-one](/img/structure/B6982530.png)

![6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B6982545.png)
![Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate](/img/structure/B6982550.png)
![2-[[3-(7-fluoro-1H-indol-4-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982553.png)


![7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole](/img/structure/B6982568.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B6982579.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide](/img/structure/B6982585.png)
